

physicochemical properties of 2-Amino-4chloro-5-fluorophenol

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Compound of Interest

Compound Name: 2-Amino-4-chloro-5-fluorophenol

Cat. No.: B2890978

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An In-depth Technical Guide on the Physicochemical Properties of **2-Amino-4-chloro-5-fluorophenol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-5-fluorophenol (CAS No: 303181-72-8) is a halogenated aromatic amine and phenol derivative.[1] Its structural complexity, featuring amino, chloro, fluoro, and hydroxyl functional groups, makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds and other specialized chemicals. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.

Core Physicochemical Properties

The properties of **2-Amino-4-chloro-5-fluorophenol** are summarized below. Data for this specific molecule is limited; where direct experimental values are unavailable, data for structurally similar compounds or predicted values are provided for reference.

General and Physical Properties



Property	Value	Source
CAS Number	303181-72-8	[2][1]
Molecular Formula	C ₆ H ₅ ClFNO	[2][1]
Molecular Weight	161.56 g/mol	[2][1]
Physical Form	Brown Solid	[2]
Melting Point	Data not available. (For reference, 2-Amino-4-chlorophenol: 140°C[3]; 2-Amino-5-fluorophenol: 135-140°C[4])	
Boiling Point	Data not available.	-
Storage Temperature	0-8°C, Sealed in dry conditions	[2][1]

Solubility and Partitioning

Property	Value	Source / Note
Water Solubility	Data not available. Phenols are generally slightly to moderately soluble in water due to hydrogen bonding.[3][5]	
Organic Solvent Solubility	Data not available. The related isomer 5-Amino-2-chloro-4-fluorophenol is slightly soluble in Chloroform and Methanol.[8]	
LogP (Octanol/Water)	1.7669 (Predicted)	[1]

Chemical and Spectroscopic Data



Property	Value	Source / Note
рКа	Data not available. (For reference, the predicted pKa of isomer 5-Amino-2-chloro-4-fluorophenol is 8.57 ± 0.23)	[8]
Topological Polar Surface Area (TPSA)	46.25 Ų	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	2	[1]
¹ H NMR, ¹³ C NMR, IR, Mass Spectra	Experimental data not found in the searched literature.	

Experimental Protocols

Detailed experimental protocols for **2-Amino-4-chloro-5-fluorophenol** are not readily available. The following sections describe generalized, standard methodologies for the synthesis and characterization of similar phenolic compounds.

Synthesis Protocol (General Approach)

The synthesis of substituted aminophenols often involves the reduction of a corresponding nitrophenol. A plausible route for **2-Amino-4-chloro-5-fluorophenol** would start from 2-nitro-4-chloro-5-fluorophenol.

Objective: To synthesize **2-Amino-4-chloro-5-fluorophenol** via catalytic hydrogenation.

Materials:

- 2-nitro-4-chloro-5-fluorophenol (starting material)
- Palladium on carbon (10% Pd/C) catalyst
- Ethyl acetate or Ethanol (solvent)
- Hydrogen gas (H₂) source



- Celite or a similar filtration aid
- Rotary evaporator

Procedure:

- Dissolution: Dissolve the starting material, 2-nitro-4-chloro-5-nitrophenol, in a suitable solvent such as ethyl acetate or ethanol in a reaction flask designed for hydrogenation.
- Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The mixture will be a slurry.
- Hydrogenation: Place the reaction flask under a hydrogen atmosphere (typically using a balloon or a Parr shaker apparatus at a controlled pressure, e.g., 30-50 psi).[9]
- Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress
 can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully
 consumed. This process can take several hours.
- Filtration: Once the reaction is complete, purge the hydrogen gas from the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[9][10] Wash the Celite pad with additional solvent to ensure all product is collected.
- Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **2-Amino-4-chloro-5-fluorophenol**.[9]
- Purification: If necessary, purify the crude product further by recrystallization or column chromatography to obtain the final product of high purity.

Physicochemical Property Determination

Objective: To determine the key physicochemical properties of the synthesized compound.

- Melting Point Determination:
 - A small, dry sample of the crystalline solid is packed into a capillary tube.

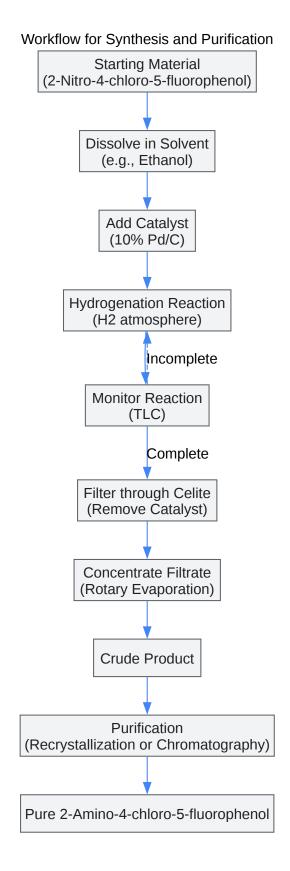


- The tube is placed in a melting point apparatus.
- The temperature is raised slowly (1-2°C per minute) near the expected melting point.
- The range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid turns to a clear liquid is recorded.
- Solubility Assessment:
 - To a known volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, DMSO), add small, pre-weighed portions of the compound at a constant temperature.
 - Stir or vortex the mixture after each addition until the solid is fully dissolved.
 - The point at which no more solid dissolves and remains in suspension determines the saturation point. Solubility is expressed in mg/mL or g/L.
- Spectroscopic Analysis:
 - NMR Spectroscopy (¹H, ¹³C): Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Run ¹H and ¹³C NMR spectra to confirm the chemical structure, determine purity, and assign proton and carbon signals.
 - Infrared (IR) Spectroscopy: Analyze a solid sample (e.g., using a KBr pellet or an ATR accessory) to identify characteristic functional group vibrations, such as O-H, N-H, C-F, and C-Cl bonds.
 - Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) or Gas
 Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming its identity.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of synthesizing and characterizing **2-Amino-4- chloro-5-fluorophenol**.

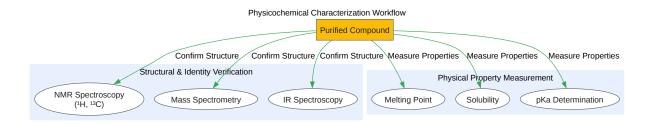




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Caption: General workflow for the synthesis of **2-Amino-4-chloro-5-fluorophenol**.





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Caption: Workflow for the characterization of **2-Amino-4-chloro-5-fluorophenol**.

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